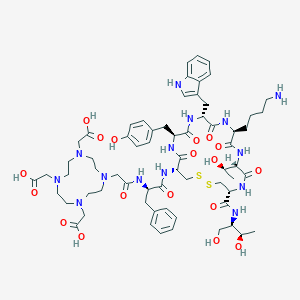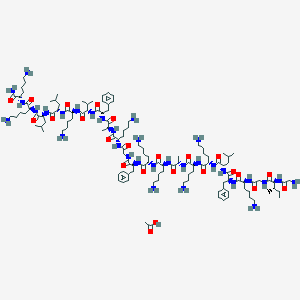
Mertiatide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A MAG3 scan is a diagnostic imaging procedure that allows a nuclear medicine physician or a radiologist to visualize the kidneys and learn more about how they are functioning. MAG3 is an acronym for mercapto acetyl tri glycine, a compound that is chelated with a radioactive element - technetium-99m.
科学研究应用
肾动脉狭窄诊断中的肾显像学
Mertiatide,化学上称为巯基乙酰三甘氨酸(MAG3),已被研究用于肾显像学,特别是在诊断肾动脉狭窄方面。一项研究评估了在高血压患者中使用Mertiatide进行肾显像学诊断的准确性,包括使用或不使用卡托普利挑战。结果显示,与戊二酸相比,Mertiatide的引入并没有提高肾显像学的诊断准确性,其作为肾动脉狭窄诊断测试的实用性仍然存在疑问 (Van Jaarsveld et al., 1997)。
Mertiatide的药物使用评估
另一项研究关注Tc-99m Mertiatide的药物使用评估(DUE),这是一种放射性药物,旨在了解其在核医学科中的使用模式、指南遵从性和潜在的成本节约。该研究报告了大约90%的指南建议遵从性,并估计了显著的成本节约,而不影响程序质量 (Ponto, 1998)。
使用Tc-99m Mertiatide进行成像
Mertiatide已与碘-131正对碘酸盐(OIH)进行了肾脏成像比较。一项涉及50名患者的研究表明,由于其优越的物理特性和高肾小管分泌,Mertiatide提供了比OIH更好的图像质量和诊断标准,尽管它们具有类似的生物学特性 (Russell et al., 1989)。
Mertiatide的制备和质量控制
几项研究探讨了99mTc-Mertiatide(Mag-3)的制备、质量控制和稳定性。重点是开发高效的标记程序,确保放射化学纯度,并提高临床应用的稳定性。研究结果表明,这些制备方法符合供应商推荐的标记标准,并适用于放射性药物生产的常规使用 (Hemert et al., 2005)。
属性
CAS 编号 |
66516-09-4 |
|---|---|
产品名称 |
Mertiatide |
分子式 |
C8H13N3O5S |
分子量 |
263.27 g/mol |
IUPAC 名称 |
2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16) |
InChI 键 |
RXACEEPNTRHYBQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
规范 SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
| MAG 3 that are used in medicine as sources of radiation for radiotherapy and for diagnostic purposes. They have numerous uses in research and industry. | |
沸点 |
792.3ºC at 760 mmHg |
熔点 |
N/A |
其他 CAS 编号 |
66516-09-4 |
序列 |
deamino-Ncy-Gly-Gly-Gly-OH |
来源 |
Synthetic |
储存 |
-20°C |
同义词 |
99m Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99mTc MAG3 99mTc Mercaptoacetyltriglycine 99mTc-MAG3 99mTc-Mercaptoacetyltriglycine MAG3, TechneScan Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99m Tc 99m Mertiatide TechneScan MAG3 Technetium 99m MAG3 Technetium 99m Mercaptoacetylglycyl glycyl glycine Technetium 99m Mercaptoacetylglycyl-glycyl-glycine Technetium 99m Mercaptoacetylglycylglycylglycine Technetium 99m Mercaptoacetyltriglycine Technetium Tc 99m Mertiatide Technetium-99m-MAG3 Technetium-99m-Mercaptoacetylglycylglycylglycine Technetium-99m-Mercaptoacetyltriglycine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)


